molecular formula C19H19ClFNO B1327261 3'-Chloro-4'-fluoro-2-piperidinomethyl benzophenone CAS No. 898773-45-0

3'-Chloro-4'-fluoro-2-piperidinomethyl benzophenone

Cat. No. B1327261
CAS RN: 898773-45-0
M. Wt: 331.8 g/mol
InChI Key: HBLVZUUDHSILFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3'-Chloro-4'-fluoro-2-piperidinomethyl benzophenone (CFPB) is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. CFPB is a benzophenone derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied.

Scientific Research Applications

Reactivity and Synthesis

  • Research on pseudoaromatic compounds, like 2-fluorotropone, shows significant reactivity with piperidine, leading to quantitative production of 2-piperidinotropone. This study suggests potential pathways for synthesizing related compounds, possibly including derivatives of benzophenone with piperidine substitutions (Pietra & Cima, 1971).

Antiproliferative Activities

  • Benzophenone derivatives with pyridine nuclei have been synthesized and evaluated for their antiproliferative activity against cancer cells, indicating potential applications in cancer research. For instance, compounds with fluoro and chloro substituents have shown significant activity, suggesting that structurally related compounds might have similar biological effects (Al‐Ghorbani et al., 2016).

Environmental Degradation and Toxicity

  • Studies on benzophenone-3 (BP-3), a structurally related compound, have investigated its degradation through processes like ozonation and its impact on aquatic ecosystems. These studies provide insights into the environmental behavior and potential toxicological effects of benzophenone derivatives, which might extend to compounds like "3'-Chloro-4'-fluoro-2-piperidinomethyl benzophenone" (Guo et al., 2016).

Drug Development and Therapeutic Applications

  • The synthesis and evaluation of benzophenone derivatives for their potential in drug development, particularly in the context of neuroleptic agents and cancer treatment, highlight the broad applicability of this class of compounds in pharmaceutical research (Nakatsuka et al., 1981).

properties

IUPAC Name

(3-chloro-4-fluorophenyl)-[2-(piperidin-1-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClFNO/c20-17-12-14(8-9-18(17)21)19(23)16-7-3-2-6-15(16)13-22-10-4-1-5-11-22/h2-3,6-9,12H,1,4-5,10-11,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBLVZUUDHSILFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=CC=CC=C2C(=O)C3=CC(=C(C=C3)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30643601
Record name (3-Chloro-4-fluorophenyl){2-[(piperidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30643601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

898773-45-0
Record name (3-Chloro-4-fluorophenyl){2-[(piperidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30643601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.